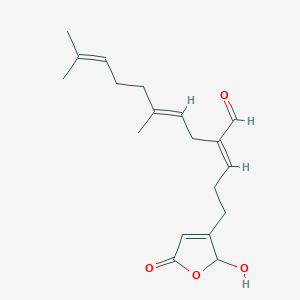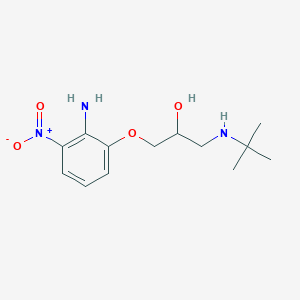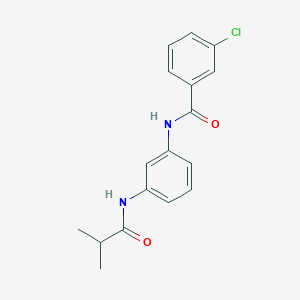![molecular formula C19H20N2O3 B238775 N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B238775.png)
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide, also known as EBIO, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism Of Action
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide activates SK channels by increasing their sensitivity to intracellular calcium ions. This leads to hyperpolarization of the cell membrane and a decrease in neuronal excitability. In cardiovascular research, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide activates potassium channels in smooth muscle cells, leading to vasodilation and increased blood flow. In cancer research, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide induces apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/AKT signaling pathway.
Biochemical And Physiological Effects
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has various biochemical and physiological effects, depending on the research application. In neuroscience, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide can improve cognitive function and memory by enhancing synaptic plasticity. In cardiovascular research, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide can improve blood flow and reduce hypertension. In cancer research, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide can inhibit tumor growth and induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has several advantages for lab experiments, including its high potency and specificity for SK channels, its ability to cross the blood-brain barrier, and its low toxicity. However, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has some limitations, including its short half-life, which requires frequent dosing, and its limited solubility in water.
Future Directions
There are several future directions for research on N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide, including its potential use as a therapeutic agent for neurological disorders, cardiovascular diseases, and cancer. Additionally, further studies are needed to investigate the long-term effects of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide and to develop more stable and soluble formulations of the compound.
Conclusion:
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide, or N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide, is a synthetic compound that has shown potential in various scientific research applications. Its ability to activate SK channels, improve blood flow, and induce apoptosis in cancer cells make it a promising therapeutic agent for several diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide.
Synthesis Methods
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide can be synthesized through a multistep process involving the condensation of 5-ethyl-2-amino-3-hydroxybenzoic acid and 3,4-dihydroxybenzaldehyde. The resulting product is then reacted with butanoyl chloride to produce the final compound, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide.
Scientific Research Applications
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been extensively studied in various scientific research applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been shown to activate small conductance calcium-activated potassium (SK) channels, which play a crucial role in regulating neuronal excitability and synaptic transmission. In cardiovascular research, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been shown to have vasodilatory effects and can improve blood flow in ischemic tissues. In cancer research, N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
Product Name |
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide |
|---|---|
Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide |
InChI |
InChI=1S/C19H20N2O3/c1-3-5-18(23)20-13-7-8-16(22)14(11-13)19-21-15-10-12(4-2)6-9-17(15)24-19/h6-11,21H,3-5H2,1-2H3,(H,20,23)/b19-14+ |
InChI Key |
WAHRNGPNHVWGLC-XMHGGMMESA-N |
Isomeric SMILES |
CCCC(=O)NC1=C/C(=C\2/NC3=C(O2)C=CC(=C3)CC)/C(=O)C=C1 |
SMILES |
CCCC(=O)NC1=CC(=C2NC3=C(O2)C=CC(=C3)CC)C(=O)C=C1 |
Canonical SMILES |
CCCC(=O)NC1=CC(=C2NC3=C(O2)C=CC(=C3)CC)C(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)

![N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)

![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)

